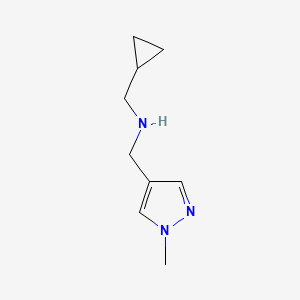

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine

説明

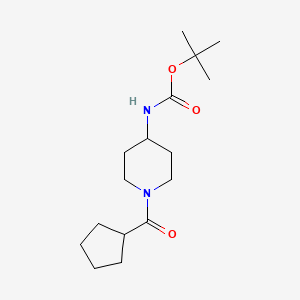

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H15N3O and its molecular weight is 169.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Derivatives and Complex Compounds

- Pyrazolo[3,4-d]pyrimidines Synthesis : A reaction involving similar pyrazole compounds resulted in the formation of pyrazolo[3,4-d]pyrimidines, highlighting the potential use of such compounds in synthesizing complex heterocyclic structures (Makarov et al., 2003).

Modification of Polymers for Medical Applications

- Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modification : Amine compounds, including similar pyrazole derivatives, were used to modify radiation-induced hydrogels, resulting in enhanced thermal stability and potential applications in medical fields due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Molecular and Spectroscopic Studies

- Spectroscopic and Spectrophotometric Investigations : Research involving close derivatives of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine has led to detailed spectroscopic and crystallographic studies, contributing to the understanding of molecular structures and behaviors (Hayvalı et al., 2010).

Cytotoxic Properties for Cancer Research

- Evaluation of Cytotoxic Properties : Similar pyrazole compounds have been synthesized and evaluated for their cytotoxic properties against tumor cell lines, indicating the potential for cancer research applications (Kodadi et al., 2007).

Tautomerism and Crystallography Studies

- Annular Tautomerism Studies : NH-pyrazoles, closely related to the queried compound, have been examined for their tautomerism in solutions and solid states, contributing to the field of crystallography (Cornago et al., 2009).

Hydrogen Bonding and Molecular Conformation

- Hydrogen Bonding in Derivatives : Studies on 1H-pyrazole derivatives emphasize the role of hydrogen bonding in determining molecular conformation, relevant for designing molecules with specific properties (Asma et al., 2018).

Corrosion Inhibition

- Inhibition of Iron Corrosion : Bipyrazolic compounds, similar to the queried chemical, demonstrated significant inhibitory effects on the corrosion of iron, indicating their potential use in corrosion protection technologies (Chetouani et al., 2005).

Synthesis of Functionalized Compounds

- Synthesis of Functionalized Pyrazoles : Research on the synthesis of pyrazolo[3,4-b]pyridines via one-pot reactions, using compounds similar to this compound, shows its utility in creating highly functionalized compounds (Gunasekaran et al., 2014).

Ligand Synthesis and Metal Complexes

- Bimetallic Complexes Assembly : Derivatives of pyrazoles have been used to create multifunctional compounds that can act as ligands for assembling bimetallic complexes, showcasing the versatility of such compounds in coordination chemistry (Röder et al., 2001).

Pharmaceutical Applications

- Local Anesthetic and Analgesic Activities : Research on N-substituted pyrazole derivatives demonstrated significant local anesthetic, analgesic, and anti-inflammatory activities, suggesting potential pharmaceutical applications (Bruno et al., 1994).

作用機序

Target of Action

It is known that similar compounds with methoxyethyl groups have been used in the development of drugs such as rilapladib , which targets lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme associated with the formation of atherosclerotic plaques .

Mode of Action

Compounds with similar structures, such as antisense oligonucleotides, are known to bind to rna through sequence-specific watson–crick base-pair interactions . This binding can affect the metabolism of the target RNA, leading to various downstream effects .

Biochemical Pathways

Similar compounds have been shown to impact energy metabolism, phospholipid metabolism, and fatty acid metabolism .

Pharmacokinetics

It is known that similar compounds, such as 2’-o-(2-methoxyethyl) modified oligonucleotides, exhibit consistent pharmacokinetic properties across species, including humans . They are rapidly and extensively absorbed, with a plasma and tissue terminal elimination half-life of approximately 30 days .

Result of Action

Similar compounds have been shown to have significant effects on the levels of apolipoprotein-b containing atherogenic particles .

Action Environment

It is known that the pharmacokinetics and pharmacodynamics of similar compounds can be influenced by factors such as plasma protein binding .

特性

IUPAC Name |

1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-6-8(9)7(2)11(10-6)4-5-12-3/h4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFKWBPHMXLALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCOC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3085155.png)

![5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3085182.png)

![[1-(2-Methylpropyl)pyrazol-4-yl]methylamine](/img/structure/B3085201.png)